molecular formula C11H15NO2 B12564751 2-Amino-3-(2-ethylphenyl)propanoic acid CAS No. 143251-69-8

2-Amino-3-(2-ethylphenyl)propanoic acid

Cat. No.: B12564751
CAS No.: 143251-69-8
M. Wt: 193.24 g/mol
InChI Key: PQZUXTFTNLKJIM-UHFFFAOYSA-N
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Description

2-Amino-3-(2-ethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2), a carboxyl group (-COOH), and a side chain that includes a 2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-ethylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(2-ethylphenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, influencing cellular signaling pathways and biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-(2-ethylphenyl)propanoic acid include other amino acids with substituted aromatic rings, such as:

Uniqueness

What sets this compound apart is its specific ethyl substitution on the aromatic ring, which can influence its chemical properties, reactivity, and potential applications. This unique structure allows for distinct interactions and functionalities compared to other similar compounds.

Properties

CAS No.

143251-69-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-3-(2-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChI Key

PQZUXTFTNLKJIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(C(=O)O)N

Origin of Product

United States

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